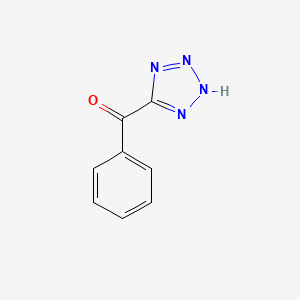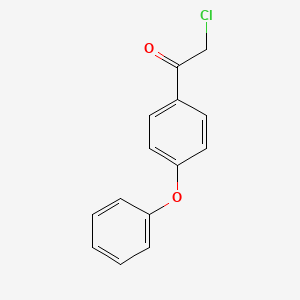
2-Chloro-1-(4-phenoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Chloro-1-(4-phenoxyphenyl)ethanone” is a chemical compound with the molecular formula C14H11ClO2 and a molecular weight of 246.69 . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of “2-Chloro-1-(4-phenoxyphenyl)ethanone” involves several steps. The process starts with 20g of diphenoxy ether and 100 ml of dichloromethane in a three-necked flask. Anhydrous A1C13 (23.5g) is added, and the mixture is cooled to 0°C. Chloroacetyl chloride is then slowly added while maintaining the temperature at -5 5°C. After the dropwise addition is complete, the ice salt water bath is removed, and the reaction is allowed to return to room temperature. The reaction is stirred for 2 3h until TLC monitoring indicates that the reaction is complete. The reaction solution is slowly poured into 10% ice in dilute hydrochloric acid (pH = 4) and stirred for 30 minutes. The organic phases are combined, washed with 3 x 100 ml of water, and adjusted to neutral with a 2% NaHCO3 solution. The solution is dried with anhydrous MgSO4, filtered, and concentrated under reduced pressure. Recrystallization yields an off-white solid, i.e., Compound I-5-1-1, with a yield of 64% .Molecular Structure Analysis
The molecular structure of “2-Chloro-1-(4-phenoxyphenyl)ethanone” is represented by the InChI code1S/C14H11ClO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 . Physical And Chemical Properties Analysis
“2-Chloro-1-(4-phenoxyphenyl)ethanone” is a solid substance . It has a molecular weight of 246.69 and a molecular formula of C14H11ClO2 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis of Pyrimidinone Derivatives : The compound is used in synthesizing pyrimidinone derivatives, which show potential antimicrobial activity against bacteria like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi (Dave et al., 2013).
Characterization and Biological Evaluation
- Formation of Aminoquinolines : It is involved in the formation of aminoquinoline derivatives under Vilsmeier conditions, which can have biological implications (Amaresh & Perumal, 1998).
- Structural Chemistry in Anti-inflammatory Activity : The compound's derivatives exhibit anti-inflammatory activity, with specific structural properties influencing this activity (Singh et al., 2020).
Biotransformation and Enantioselective Synthesis
- Biotransformation in Drug Synthesis : A strain of Acinetobacter sp. utilizes a derivative of this compound for the highly enantioselective synthesis of a chiral intermediate of Miconazole, an antifungal agent (Miao et al., 2019).
Physicochemical Properties and Conformational Studies
- Physicochemical Characterization : This compound's derivatives were characterized using methods like IR, UV, and NMR spectroscopy, providing insights into their physicochemical properties (Čižmáriková et al., 2002).
Structural and Theoretical Analysis
- Crystal Structure Analysis : A derivative of this compound had its crystal structure analyzed using single crystal XRD and DFT computational methods, aiding in understanding its molecular structure (Majumdar, 2016).
Corrosion Inhibition
- Application in Corrosion Inhibition : Schiff bases derived from this compound have been evaluated for their efficiency as corrosion inhibitors on carbon steel in acidic environments (Hegazy et al., 2012).
Novel Synthetic Approaches
- Microwave-Assisted Synthesis : The compound's derivatives are used in microwave-assisted synthesis, showcasing efficient and eco-friendly chemical reactions (Soares et al., 2015).
properties
IUPAC Name |
2-chloro-1-(4-phenoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYJNSJYQCRPRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304802 |
Source


|
| Record name | 2-chloro-1-(4-phenoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-phenoxyphenyl)ethanone | |
CAS RN |
13075-63-3 |
Source


|
| Record name | 13075-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-1-(4-phenoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

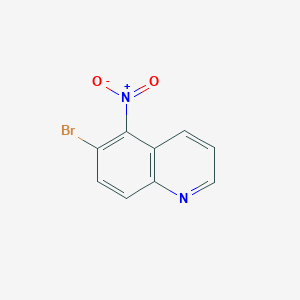
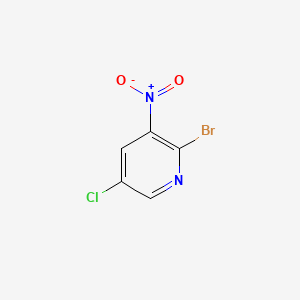
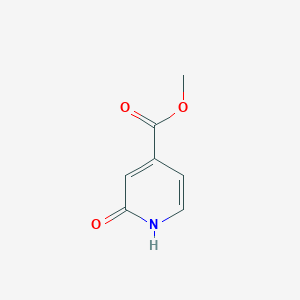
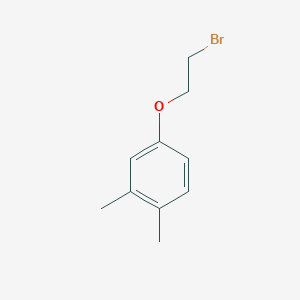
![2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1267111.png)
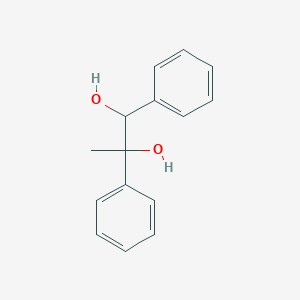
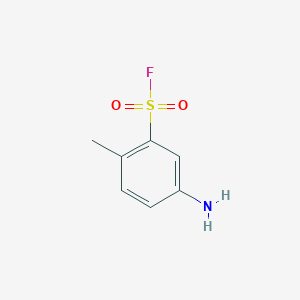
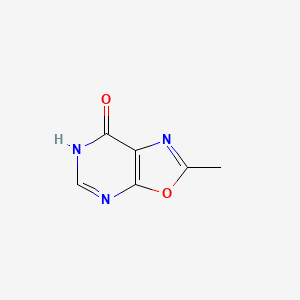
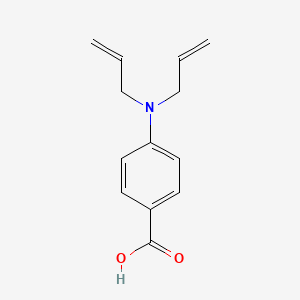
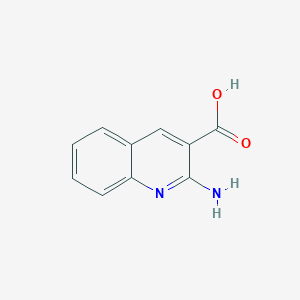
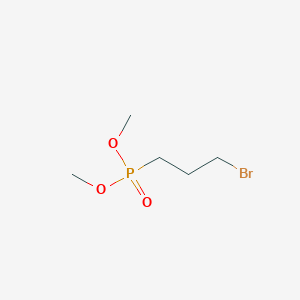
![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)
